3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid Sodium Salt

Firefly luciferase inhibition Reporter gene assay interference 3,5-diaryl-oxadiazole SAR

Researchers conducting dual-luciferase HTS campaigns face FLuc reporter interference artifacts that confound hit validation. Ataluren sodium salt (CAS 775304-59-1) directly addresses this with an FLuc IC50 of 7 nM and >170-fold selectivity over RLuc. • Use at 10-100 nM to suppress FLuc without affecting RLuc readouts. • Produces 4- to 15-fold greater nonsense mutation readthrough than gentamicin (EC50 0.1 µM) across UGA, UAG, and UAA stop codons. • Indispensable for FLuc-inhibitor cocrystallography; forms PTC124-AMP adduct (Kd = 120 pM). • White to off-white solid; ships ambient from stock.

Molecular Formula C15H8FN2NaO3
Molecular Weight 306.22 g/mol
CAS No. 775304-59-1
Cat. No. B045421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid Sodium Salt
CAS775304-59-1
Molecular FormulaC15H8FN2NaO3
Molecular Weight306.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(=O)[O-])F.[Na+]
InChIInChI=1S/C15H9FN2O3.Na/c16-12-7-2-1-6-11(12)14-17-13(18-21-14)9-4-3-5-10(8-9)15(19)20;/h1-8H,(H,19,20);/q;+1/p-1
InChIKeyFGAFEQDJOICDCU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Core Pharmacology


3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid sodium salt (CAS 775304-59-1) is the sodium salt form of Ataluren (PTC124), a synthetic 1,2,4-oxadiazole small molecule (MW 306.22 g/mol as the sodium salt). The compound was originally identified from a high-throughput screen of ~800,000 compounds for its ability to suppress premature termination codons (PTCs) in mRNA translation [1]. Ataluren (free acid, CAS 775304-57-9) received conditional marketing authorization from the European Medicines Agency for the treatment of Duchenne muscular dystrophy (DMD) caused by nonsense mutations in ambulatory patients aged 5 years and older [2]. The sodium salt is widely utilized in preclinical research as a tool compound for nonsense mutation suppression studies and as a reference standard for analytical method development and quality control applications [3].

FLuc Tool

Firefly luciferase inhibitor for reporter assay validation and interference control studies

Readthrough

Translational readthrough probe for nonsense suppression research models

Ref. Standard

Sodium salt reference standard for analytical method development and quality control applications

Why In-Class Substitution Is Not Straightforward


The 3,5-diaryl-1,2,4-oxadiazole scaffold encompasses a range of compounds with diverse pharmacological profiles, and simple interchange between congeners is confounded by large potency differences for both firefly luciferase (FLuc) inhibition and nonsense codon readthrough activity. Within a panel of 10 structurally related PTC124 analogs (compounds 1b–1k), FLuc IC50 values span over three orders of magnitude—from 7 nM to >50 µM—with a strong correlation (r² = 0.85) between enzyme inhibition and apparent cellular nonsense suppression [1]. Critically, the presence of the free carboxylate (or its sodium carboxylate form) at the meta-position of the benzoic acid moiety is essential for the formation of the high-affinity multisubstrate adduct inhibitor PTC124-AMP (Kd = 120 pM) within the FLuc active site; analogs lacking this carboxylate cannot form the adduct and lose both FLuc inhibition and FLuc-based apparent readthrough activity [2]. Furthermore, the sodium salt form (CAS 775304-59-1) confers distinct physicochemical properties—including a >300°C melting point and altered solubility in DMSO and methanol—that are consequential for solution preparation and formulation workflows, relative to the free acid (mp 241–242°C, water-insoluble) . These structural and formulation dependencies make blind substitution of this compound with other oxadiazole derivatives or alternative salt forms scientifically unsound.

Oxadiazole congener potency divergence

Structurally related 3,5-diaryl-oxadiazole analogs exhibit wide FLuc IC50 divergence; substitution with a weaker congener may shift assay response context and confound reporter-based screening results.

Meta-carboxylate requirement for MAI formation

The free carboxylate at the meta-position is essential for forming the high-affinity PTC124-AMP multisubstrate adduct; analogs lacking this group may not replicate FLuc inhibition or apparent readthrough activity.

Salt form and solid-state differences

Sodium salt and free acid forms exhibit distinct solubility profiles and thermal behavior; they may not be directly interchangeable in solution-preparation and formulation workflows without validation.

Quantitative Differentiation Evidence Versus Closest Analogs


FLuc Enzyme Inhibition Potency Versus Oxadiazole Analogs

PTC124 (1a) is the most potent FLuc inhibitor among evaluated 3,5-diaryl-oxadiazole congeners. In head-to-head testing against purified FLuc enzyme, PTC124 exhibits an IC50 of 7 ± 1 nM, whereas the structurally related analog 1h shows a >100-fold weaker IC50 of 1.4 ± 0.7 µM, and analog 1k is approximately 4,300-fold less potent (IC50 = 30 ± 20 µM) [1]. Earlier screening efforts identified the most potent 3,5-diaryl-oxadiazoles from the MLSMR collection with IC50 values of approximately 0.2 µM, approximately 29-fold weaker than PTC124, and those compounds were never subjected to further chemical optimization [REFS-1, REFS-2].

FLuc Inhibition vs Analogs
Head-to-head

PTC124 IC50 = 7 ± 1 nM vs analog 1h IC50 = 1.4 ± 0.7 µM; analog 1k IC50 = 30 ± 20 µM. PTC124 is >200-fold more potent than analog 1h and ~29-fold more potent than the best unoptimized MLSMR oxadiazole hits.

Supports FLuc assay positive-control selection context

Purified FLuc enzyme assay; cell-based pFLuc190UGA reporter data corroborate rank order

Firefly luciferase inhibition Reporter gene assay interference 3,5-diaryl-oxadiazole SAR

Luciferase Enzyme Selectivity: FLuc Versus RLuc

PTC124 demonstrates complete selectivity for firefly luciferase (FLuc) over Renilla reniformis luciferase (RLuc). In the same study, PTC124 showed no detectable inhibition of purified RLuc enzyme and no apparent activation in the cell-based pRLuc110UGA reporter assay, even under conditions where FLuc activation was 1,300 ± 150% [1]. By contrast, a structurally unrelated RLuc-selective inhibitor (compound 4) showed an IC50 of 1.2 ± 0.1 µM against RLuc and produced apparent readthrough activation (EC50 = 0.4 ± 0.2 µM) in the RLuc reporter assay [1]. This dichotomy is a class-level property of 3,5-diaryl-oxadiazole FLuc inhibitors, which are uniformly inactive against RLuc [2].

FLuc vs RLuc Selectivity
Cross-study comparable

PTC124: FLuc IC50 = 7 ± 1 nM; RLuc no inhibition detected. RLuc-selective comparator (compound 4): RLuc IC50 = 1.2 ± 0.1 µM. Estimated >170-fold selectivity for FLuc over RLuc.

Supports dual-luciferase reporter validation without RLuc cross-interference

Class-level property of 3,5-diaryl-oxadiazoles; selectivity confirmed in cell-based pRLuc110UGA assay

Luciferase isoform selectivity Reporter assay validation Bioluminescent reporter interference

Nonsense Codon Readthrough Potency Versus Gentamicin

PTC124 (free acid) induces ribosomal readthrough of premature termination codons with an EC50 of 0.1 µM in HEK293 cells harboring LUC-190 nonsense alleles [1]. In direct comparison with the aminoglycoside antibiotic gentamicin—a widely used benchmark readthrough agent—PTC124 exhibits 4- to 15-fold greater stimulation of readthrough relative to untreated controls, while gentamicin is active only at substantially higher concentrations [2]. PTC124 promotes dose-dependent (0.01–3 µM) readthrough of all three nonsense codons (UGA > UAG > UAA), a property shared with gentamicin but achieved at lower concentrations [2]. Importantly, PTC124 is a non-aminoglycoside chemical entity, avoiding the oto- and nephrotoxicity liabilities associated with aminoglycoside use [3].

Readthrough vs Gentamicin
Cross-study comparable

PTC124 EC50 = 0.1 µM (HEK293 LUC-190); 4- to 15-fold greater readthrough stimulation relative to controls compared with gentamicin. Active at 0.01–3 µM across all three stop codons (UGA > UAG > UAA).

Supports translational readthrough study context

Non-aminoglycoside entity; tolerability endpoint context differs from aminoglycoside class

Nonsense mutation suppression Translational readthrough Premature termination codon (PTC) therapy

Unique Multisubstrate Adduct Inhibitor Mechanism

PTC124 binds FLuc through a unique mechanism that depends on the FLuc-catalyzed reaction between ATP and the meta-carboxylate of PTC124 to form a covalent acyl-AMP mixed-anhydride adduct, PTC124-AMP. A 2.0 Å cocrystal structure confirmed this adduct as a high-affinity multisubstrate adduct inhibitor (MAI) with Kd = 120 pM [1]. This mechanism is structurally precise: the meta-carboxylate positioning within the FLuc active site is essential for adduct formation; analogs lacking this carboxylate cannot form the MAI and consequently lose both FLuc inhibition and FLuc-dependent apparent cellular readthrough activity [1]. The PTC124-AMP adduct also stabilizes FLuc against proteolytic degradation, explaining the paradoxical increase in cellular FLuc activity observed in cell-based reporter assays [2]. No other 3,5-diaryl-oxadiazole has been crystallographically confirmed to form an equivalent MAI with comparable affinity.

MAI Binding Affinity
Class-level inference

PTC124-AMP multisubstrate adduct inhibitor Kd = 120 pM. Confirmed by 2.0 Å cocrystal structure; adduct formation is meta-carboxylate-dependent.

Supports FLuc structural biology and binding study context

MAI mechanism unique to PTC124 among characterized oxadiazole analogs; no crystallographic confirmation for other congeners

Multisubstrate adduct inhibitor (MAI) FLuc structural biology Acyl-AMP mixed anhydride Cocrystal structure

Physicochemical Differentiation: Sodium Salt Versus Free Acid

The sodium salt form (CAS 775304-59-1) exhibits distinct physicochemical properties compared to the free acid (CAS 775304-57-9). The sodium salt has a melting point >300°C, whereas the free acid melts at 241–242°C [REFS-1, REFS-2]. The sodium salt is soluble in DMSO (slightly) and methanol (slightly), with a molecular weight of 306.22 g/mol (C15H8FN2NaO3), while the free acid (MW 284.24 g/mol, C15H9FN2O3) is insoluble in water and ethanol and soluble in DMSO at 57 mg/mL (200.5 mM) [REFS-1, REFS-3]. The hydrate salt form (CAS 1015238-98-8) represents a third solid-state variant with distinct storage and handling requirements [1]. These differences directly impact solution preparation, dosing accuracy, and long-term stability in research and formulation settings.

Na Salt vs Free Acid
Head-to-head

Sodium salt (CAS 775304-59-1): mp >300°C, MW 306.22 g/mol, slightly soluble in DMSO and methanol. Free acid (CAS 775304-57-9): mp 241–242°C, MW 284.24 g/mol, DMSO 57 mg/mL, water-insoluble.

Supports salt form selection in formulation and analytical workflows

Melting point increase >58°C for sodium salt; solubility profiles are solvent-dependent and not analytically interchangeable

Salt form selection Solubility optimization Formulation development Solid-state characterization

High-Value Application Scenarios Based on Quantitative Evidence


FLuc-Selective Positive Control for HTS Assay Validation

With an FLuc IC50 of 7 ± 1 nM and complete inactivity against RLuc, the sodium salt serves as an ideal FLuc-selective tool for validating dual-luciferase HTS assays. Its >170-fold selectivity window allows researchers to discriminate FLuc-mediated signal from genuine biological activity, directly addressing reporter interference artifacts that plague luciferase-based screening campaigns [1]. The compound can be used at 10–100 nM to produce robust FLuc inhibition without affecting RLuc readouts.

Nonsense Mutation Readthrough in Genetic Disease Models

The sodium salt is the preferred tool compound for preclinical nonsense suppression studies in cystic fibrosis (CFTR-G542X), Duchenne muscular dystrophy (dystrophin nonsense alleles), and other genetic disorders caused by premature termination codons. At concentrations of 0.01–3 µM, it produces dose-dependent readthrough of all three stop codons (UGA > UAG > UAA) with an EC50 of 0.1 µM, and demonstrates 4- to 15-fold greater readthrough stimulation than gentamicin without aminoglycoside-associated toxicity [2]. The sodium salt form is particularly suitable for in vivo oral administration studies when formulated as a suspension, leveraging the established pharmacokinetic profile of PTC124 [3].

Structural Biology of FLuc-Ligand Interactions

The unique capacity of PTC124 to form the PTC124-AMP multisubstrate adduct inhibitor (Kd = 120 pM) within the FLuc active site makes the sodium salt an essential reagent for crystallographic and biophysical studies of FLuc–inhibitor complexes [4]. The 2.0 Å cocrystal structure provides a validated system for studying MAI mechanisms, FLuc conformational stabilization, and structure-based design of FLuc modulators. The meta-carboxylate (present as carboxylate sodium salt in solution) is structurally indispensable for adduct formation, making the sodium salt the correct form for these applications [4].

Analytical Reference Standard for Quality Control

The sodium salt (CAS 775304-59-1) is listed as a related chemical and potential reference standard for Ataluren (CAS 775304-57-9) in compendial and regulatory contexts. Its distinct CAS number, molecular formula (C15H8FN2NaO3), and solid-state properties (mp >300°C, white to off-white solid) enable unambiguous identification and quantification in HPLC, LC-MS, and dissolution testing methods [5]. This is directly relevant for analytical method development, method validation (AMV), and quality control (QC) applications supporting abbreviated new drug applications (ANDAs) referencing Ataluren [5].

Application
Selection Property
Validation Focus
FLuc HTS assay validation
FLuc isoform selectivity and potency context
Dual-luciferase reporter interference control; FLuc vs RLuc discrimination
Translational readthrough studies
Nonsense suppression assay context
Stop-codon readthrough endpoint in genetic disease research models
FLuc structural biology
MAI mechanism specificity and binding affinity
Cocrystal structure confirmation; FLuc-inhibitor complex characterization
Analytical reference standard
Salt form identity and solid-state characterization
HPLC/LC-MS method validation context; QC identification workflows
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